Hepta-4,6-dienal, also known as (E,E)-2,4-heptadienal, is an organic compound classified as a medium-chain aldehyde. This classification indicates that it consists of a carbon chain containing between six and twelve carbon atoms, specifically with seven carbon atoms in this case. Its chemical formula is , and it features two double bonds located at the 4th and 6th positions of the heptane chain. This compound is characterized by its hydrophobic nature and is primarily recognized for its distinct olfactory properties, often described as having a fishy or cinnamon-like odor. Hepta-4,6-dienal is naturally present in various food items, including certain fruits and vegetables, and has potential applications in flavoring and fragrance industries .
Hepta-4,6-dienal can be sourced from natural products, particularly in the context of food chemistry. It has been detected in several foods such as blackberries, cabbages, broccoli, corn, and tortilla chips. The compound is classified under the category of medium-chain aldehydes due to its chain length and functional group characteristics. It is also categorized as a polyunsaturated aldehyde, indicating the presence of multiple double bonds within its structure .
The synthesis of Hepta-4,6-dienal can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired isomer while minimizing side reactions. The use of catalysts may enhance yields and selectivity during synthesis.
Hepta-4,6-dienal has a linear structure with the following characteristics:
The molecular structure includes two double bonds between carbons 4 and 5 as well as 6 and 7, with an aldehyde functional group at one end of the carbon chain .
The average molecular weight of Hepta-4,6-dienal is approximately 110.156 g/mol. Its physical properties indicate it is a volatile compound with low solubility in water due to its hydrophobic nature .
Hepta-4,6-dienal participates in several chemical reactions typical for aldehydes:
The reactivity of Hepta-4,6-dienal stems from both its aldehyde functionality and the presence of double bonds which can participate in additional reactions such as polymerization under certain conditions .
The mechanism by which Hepta-4,6-dienal exerts its effects—especially in biological systems—often involves its interaction with cellular receptors or enzymes. The unsaturation in its structure allows it to participate in various biochemical pathways.
Upon entering biological systems, Hepta-4,6-dienal may act as a signaling molecule or flavor component that influences taste perception and olfactory responses. Its reactivity can also lead to interactions with proteins or nucleic acids that may affect metabolic processes .
Relevant data indicate that Hepta-4,6-dienal's volatility contributes to its olfactory properties and potential applications in flavoring .
Hepta-4,6-dienal finds various scientific uses:
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